molecular formula C12H24OS B14498150 5-(3-Methylbutyl)-2-propyl-1,3-oxathiane CAS No. 64132-15-6

5-(3-Methylbutyl)-2-propyl-1,3-oxathiane

Cat. No.: B14498150
CAS No.: 64132-15-6
M. Wt: 216.39 g/mol
InChI Key: MXQXUFACNXXEHQ-UHFFFAOYSA-N
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Description

5-(3-Methylbutyl)-2-propyl-1,3-oxathiane is an organic compound belonging to the class of oxathianes. Oxathianes are heterocyclic compounds containing sulfur and oxygen atoms in a six-membered ring. This compound is characterized by its unique structure, which includes a 3-methylbutyl group and a propyl group attached to the oxathiane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbutyl)-2-propyl-1,3-oxathiane can be achieved through several methods. One common approach involves the reaction of 3-methylbutyl alcohol with propyl mercaptan in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, with the formation of the oxathiane ring occurring through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbutyl)-2-propyl-1,3-oxathiane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiane ring to a thioether.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted oxathiane derivatives.

Scientific Research Applications

5-(3-Methylbutyl)-2-propyl-1,3-oxathiane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Methylbutyl)-2-propyl-1,3-oxathiane involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-3-(3-methylbutyl)pyrazine: A related compound with similar structural features but different chemical properties.

    3-Methylbutyl ethanoate: Another compound with a 3-methylbutyl group but different functional groups.

Uniqueness

5-(3-Methylbutyl)-2-propyl-1,3-oxathiane is unique due to its specific oxathiane ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

64132-15-6

Molecular Formula

C12H24OS

Molecular Weight

216.39 g/mol

IUPAC Name

5-(3-methylbutyl)-2-propyl-1,3-oxathiane

InChI

InChI=1S/C12H24OS/c1-4-5-12-13-8-11(9-14-12)7-6-10(2)3/h10-12H,4-9H2,1-3H3

InChI Key

MXQXUFACNXXEHQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1OCC(CS1)CCC(C)C

Origin of Product

United States

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